molecular formula C8H12ClNS B6222306 2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride, Mixture of diastereomers CAS No. 2758004-88-3

2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6222306
CAS No.: 2758004-88-3
M. Wt: 189.7
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Description

2-Methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride, a mixture of diastereomers, is a chemical compound with the molecular formula C8H12ClNS and a molecular weight of 189.7 g/mol. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with a methyl group and a thiophene ring, and it is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:

  • Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a dihaloalkane reacts with a zinc-copper couple to form the cyclopropane ring.

  • Introduction of Thiophene Ring: The thiophene ring can be introduced through a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with the cyclopropane intermediate.

  • Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can occur at different positions on the thiophene ring or the cyclopropane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives of the thiophene or cyclopropane rings.

Scientific Research Applications

2-Methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its potential therapeutic properties and use in drug discovery.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

  • 2-Methyl-1-(thiophen-3-yl)cyclopropan-1-amine hydrochloride: Similar structure but with a different position of the thiophene ring.

  • 2-Methyl-1-(benzothiophen-2-yl)cyclopropan-1-amine hydrochloride: Contains a benzothiophene ring instead of a thiophene ring.

  • 2-Methyl-1-(thiophen-2-yl)cyclopropan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

These compounds share similarities in their core structure but differ in their substituents and functional groups, leading to variations in their properties and applications.

Properties

CAS No.

2758004-88-3

Molecular Formula

C8H12ClNS

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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